molecular formula C7H10N2O B1274046 2-Amino-1-(pyridin-3-yl)ethanol CAS No. 92990-44-8

2-Amino-1-(pyridin-3-yl)ethanol

Cat. No. B1274046
CAS RN: 92990-44-8
M. Wt: 138.17 g/mol
InChI Key: BTKNUYMZBBWHIM-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)ethanol is a compound of interest in the field of medicinal chemistry due to its potential as a building block for drug design. It is particularly relevant as a moiety in beta3-adrenergic receptor agonists, which are compounds that can stimulate beta3 receptors and are used in the treatment of conditions such as obesity and diabetes .

Synthesis Analysis

The synthesis of enantiomerically pure 2-Amino-1-(pyridin-3-yl)ethanol has been achieved through different methods. One approach involves a chemoenzymatic route where (R)-2-chloro-1-(pyridin-3-yl)ethanol is prepared by kinetic resolution using Candida antarctica lipase. This intermediate is then converted into the desired (R)-1-(pyridin-3-yl)-2-aminoethanol . Another method reported is an asymmetric synthesis that involves the reduction of 3-chloroacetyl pyridine with borane-dimethyl sulfide and an oxazaborolidine catalyst. The stereochemistry of the product is controlled by the reaction conditions, such as the addition rate of the substrate and the temperature .

Molecular Structure Analysis

Although the provided data does not directly describe the molecular structure of 2-Amino-1-(pyridin-3-yl)ethanol, it does mention a structurally related compound, 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol, which intercalates into DNA. This suggests that the 2-Amino-1-(pyridin-3-yl)ethanol could also have interesting intercalative properties with biomolecules, which could be explored for drug design .

Chemical Reactions Analysis

The chemical reactivity of 2-Amino-1-(pyridin-3-yl)ethanol is not explicitly detailed in the provided papers. However, the synthesis methods imply that the compound can participate in reactions typical of alcohols and amines, such as esterification, amidation, and reactions with electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(pyridin-3-yl)ethanol are not directly reported in the provided papers. However, based on its functional groups, one can infer that it is likely to be a polar compound with the potential for hydrogen bonding, which could affect its solubility and interaction with biological targets .

Scientific Research Applications

Chemical Reactions and Complex Formation

  • Complex Formation with Copper and Cadmium

    The reaction of 2-Amino-1-(pyridin-3-yl)ethanol with pyridine-2-carbaldehyde and subsequent treatment with copper(II) chloride or cadmium(II) chloride forms complexes characterized by spectroscopic methods and single-crystal X-ray diffraction. These complexes exhibit interesting geometric structures and potential for interacting with selected biomolecules, as explored in docking studies (Mardani et al., 2019).

  • Cadmium Chloride Complex Synthesis

    Another synthesis involving 2-Amino-1-(pyridin-3-yl)ethanol and pyridine-2-carbaldehyde led to the creation of a novel imidazo[1,5-a]pyridine derivative. This derivative was used to prepare a cadmium chloride complex, contributing to the understanding of coordination chemistry (Hakimi et al., 2012).

  • Formation of Cu(II) Complexes

    A study exploring the synthesis of unsymmetrical tripodal amines derived from 2-Amino-1-(pyridin-3-yl)ethanol and their reactions with Cu(II) ions provides insights into the formation of mononuclear and dinuclear complexes. These findings have implications for the design of ligands in coordination chemistry (Keypour et al., 2015).

Sensing and Detection Applications

  • Mercury(II) Detection

    A derivative of 2-Amino-1-(pyridin-3-yl)ethanol has been used to create a chemosensor for detecting mercury(II) ions. This sensor exhibits color change visible to the naked eye, highlighting its potential in environmental monitoring (Pan et al., 2015).

  • Protecting Group for Carboxylic Acids

    2-Amino-1-(pyridin-3-yl)ethanol has been identified as an effective protecting group for carboxylic acids. Its selective removal after polymerization offers utility in polymer chemistry, especially due to its stability under specific conditions and ease of removal (Elladiou & Patrickios, 2012).

  • Chemoenzymatic Route to Beta3-Adrenergic Receptor Agonists

    A chemoenzymatic process involving 2-Amino-1-(pyridin-3-yl)ethanol has been developed to produce optically active compounds that are valuable moieties in beta3-adrenergic receptor agonists. This highlights its potential in medicinal chemistry (Perrone et al., 2006).

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of “2-Amino-1-(pyridin-3-yl)ethanol”. Contact with skin and eyes should be avoided. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNUYMZBBWHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395361
Record name 2-amino-1-(pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(pyridin-3-yl)ethanol

CAS RN

92990-44-8
Record name 2-amino-1-(pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(pyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of crude 2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione (Preparation 97, 5.0 g, ˜19.0 mmol) in aqueous isopropanol (210 ml, water/IPA:1/6) was added sodium borohydride (10.2 g, 270 mmol) in 2 portions. The mixture was stirred at rt for 12 h before being carefully acidified (pH 2) with dilute hydrochloric acid (1M). After removal of the solvent the residue was taken up in destillated water (100 mL) and passed down a column filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent: 500 mL water then 1L of 2 M aqueous ammonia solution). Concentration of the alkaline fractions gave the title compound as a yellow oil. δH (d6 DMSO): 2.74, 2.85 (2H, 2m), 4.66 (11H, m), 5.15 (3H, br s), 7.36 (1H, dd), 7.75 (1H, m), 8.46 (1H, m), 8.56 (1H, m); m/z (ES+)=139.11 [M+H]+; RT=0.21 min.
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5 g
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10.2 g
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210 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MG Perrone, E Santandrea, E Giorgio, L Bleve… - Bioorganic & medicinal …, 2006 - Elsevier
Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol has been prepared by kinetic resolution performed in the presence of Candida antarctica SP435-L lipase immobilized on a …
Number of citations: 10 www.sciencedirect.com
J Wolfe - 2011 - ueaeprints.uea.ac.uk
Positron emission tomography (PET) imaging is a quickly developing area of research that allows non-invasive visualisation of molecular processes in vivo. 1 PET imaging offers a three …
Number of citations: 2 ueaeprints.uea.ac.uk
D Proksch, JJ Klein, C Arenz - Journal of Lipids, 2011 - hindawi.com
The lipid-signalling molecule ceramide is known to induce apoptosis in a variety of cell types. Inhibition of the lysosomal acid ceramidase can increase cellular ceramide levels and thus …
Number of citations: 38 www.hindawi.com

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